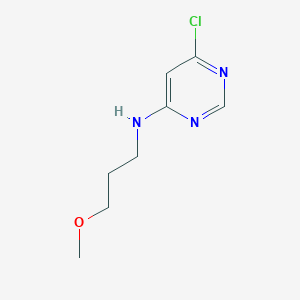
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one
説明
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H10ClN3O and its molecular weight is 271.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Vibrational Studies
- Structural Study and Vibrational Spectra : A structural and vibrational study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, closely related to the compound , using experimental infrared spectrum and theoretical calculations. This study provides insight into bonds order, charge-transfers, and topological properties of the compound (Castillo et al., 2012).
Synthesis Methods
- Synthesis Comparison : An examination of conventional heating versus microwave irradiation for synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, which is structurally similar, indicating microwave irradiation as a quicker and higher yielding method (Muchlashi, 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial Studies : Exploration of the antibacterial and antifungal activities of derivatives of quinazolin-4(3H)-ones, demonstrating their potential in combatting microbial infections (Patel et al., 2010).
Antitumor Activity
- Antitumor Agents : Investigation into new quinazolin-4(3H)-one derivatives for their effectiveness as antitumor agents, indicating potential in cancer treatment (Gawad et al., 2010).
Receptor Antagonists
- Receptor Antagonist Studies : Analysis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones as AMPA receptor inhibitors, contributing to understanding the structure-activity relationship in neuropharmacology (Chenard et al., 2001).
Antihistaminic Agents
- H1-Antihistaminic Agents : Synthesis and testing of novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, showcasing their effectiveness in this domain (Alagarsamy & Parthiban, 2012).
Antitubercular Activity
- Antitubercular Derivatives : Synthesis of new quinazolin-4(3H)-one derivatives with promising antitubercular activity, highlighting their potential in treating tuberculosis (Pattan et al., 2006).
Anticonvulsant Activity
- Anticonvulsant Activity Study : Design and synthesis of quinazolin-4(3H)-one derivatives evaluated for anticonvulsant activity, indicating potential applications in epilepsy treatment (Kumar et al., 2011).
Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Evaluation : Investigation of quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties, relevant in pain management and inflammatory disorders (Alagarsamy et al., 2008).
Anticancer Agents
- Anticancer Activity and EGFR-Targeting : Synthesis of quinazolin-4(3H)-one derivatives, evaluated for anticancer activity and potential in targeting EGFR-tyrosine kinase, significant for cancer therapy (Noolvi & Patel, 2013).
Antimicrobial Peptide Derivatives
- Antimicrobial Peptide Derivatives : Development of amino acid/dipeptide derivatives of quinazolin-3(4H)-one with notable antimicrobial potential, useful in addressing microbial resistance (Kapoor et al., 2017).
Potential Antiviral Treatments
- SARS-CoV-2 and MERS-CoV Treatment : Design and synthesis of 2-aminoquinazolin-4(3H)-one derivatives with inhibitory effects on SARS-CoV-2 and MERS-CoV, indicating potential as antiviral treatments (Lee et al., 2021).
作用機序
Target of Action
The primary target of “2-((3-chlorophenyl)amino)quinazolin-4(3H)-one” is the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in the regulation of many biological processes .
Mode of Action
The compound interacts with MAP4K4, inhibiting its function .
Pharmacokinetics
Similar compounds have demonstrated good in vivo exposure and low nanomolar potency , suggesting that “this compound” may have similar properties.
Result of Action
The inhibition of MAP4K4 by “this compound” can lead to various molecular and cellular effects. For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis, as well as increase the accumulation of intracellular reactive oxygen species .
生化学分析
Biochemical Properties
2-((3-chlorophenyl)amino)quinazolin-4(3H)-one plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function .
Cellular Effects
This compound has been observed to exert various effects on different cell types. In cancer cells, it induces apoptosis (programmed cell death) and inhibits cell proliferation . This compound affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage regimens for potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
特性
IUPAC Name |
2-(3-chloroanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDYSCTHXJBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
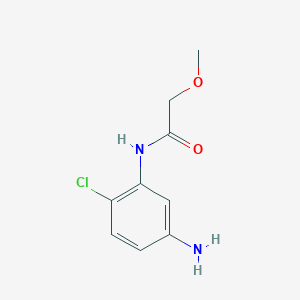
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)



![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
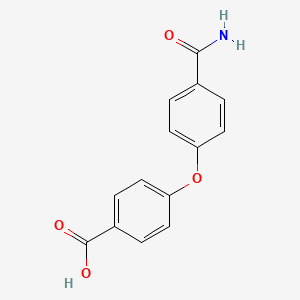
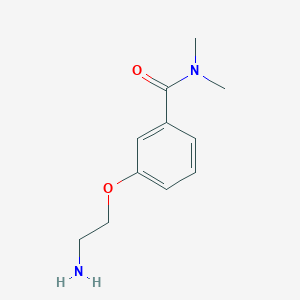
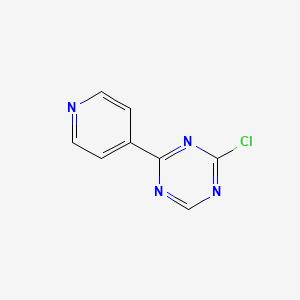
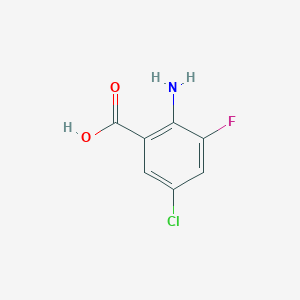
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
